6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]
Overview
Description
6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] is a useful research compound. Its molecular formula is C12H14BrNO and its molecular weight is 268.15 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Colorimetric Detection Applications
One study by Pattaweepaiboon et al. (2020) focused on the synthesis of a novel colorimetric probe in the spirooxazine class for the detection of Hg2+ and CH3Hg+. The probe showed superior selectivity and sensitivity for colorimetric detection, indicating its potential application in environmental monitoring and safety assessments Pattaweepaiboon et al., 2020.
Synthetic Methodologies and Chemical Reactions
Kayukov et al. (2011) reported on the reactions of 2′-oxo-1′,2′-dihydrospiro[cyclopropane-1,3′-indole]-2,2,3,3-tetracarbonitriles with various nucleophiles, contributing to the synthesis of novel compounds with potential application in medicinal chemistry and drug development Kayukov et al., 2011.
Photochromic and Photophysical Properties
Chibisov and Görner (2001) explored the photochromism of spirobenzopyranindolines, studying the photocolouration to merocyanines and the thermal relaxation back to the closed form. This research adds to the understanding of photochromic materials, which can be applied in optical data storage and photo-switchable devices Chibisov & Görner, 2001.
Medicinal Chemistry and Biological Activity
Bertamino et al. (2013) synthesized analogues of spiro[imidazo[1,5-c]thiazole-3,3'-indoline]-2',5,7(6H,7aH)-trione p53 modulators, exploring new structural requirements for antiproliferative activity and p53 modulation. This study highlights the potential of spiro compounds in the development of novel therapeutics for cancer treatment Bertamino et al., 2013.
Marine Natural Products
McKay et al. (2002) isolated bisindole alkaloids, including 6-bromoindole derivatives, from the marine sponge Smenospongia sp. These compounds add to the diversity of marine natural products with potential applications in drug discovery and development McKay et al., 2002.
Properties
IUPAC Name |
6-bromospiro[1,2-dihydroindole-3,4'-oxane] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-9-1-2-10-11(7-9)14-8-12(10)3-5-15-6-4-12/h1-2,7,14H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBDQOZMIJOABX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC3=C2C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728962 | |
Record name | 6-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30728962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202765-56-7 | |
Record name | 6-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30728962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-1,2-dihydrospiro[indole-3,4'-oxane] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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